molecular formula C15H14N2O7 B2523483 dimethyl 4,6-dioxo-5-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate CAS No. 338408-97-2

dimethyl 4,6-dioxo-5-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate

Cat. No. B2523483
CAS RN: 338408-97-2
M. Wt: 334.284
InChI Key: AHDXPHDEIXPHPG-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you mentioned often belong to the class of heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements . They are often used in the development of new drugs due to their confirmed biological and pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds often involves ring-opening cyclization reactions . For example, the synthesis of pyrrolo-isoxazole benzoic acid derivatives involved ring opening cyclization of p-aminobenzoic acid with maleic anhydride to yield maleanilic acid .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve condensation reactions and refluxing with differently substituted azomethine-N-oxides .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Organic Synthesis

Materials Science

Computational Chemistry

Biochemical Assays

Natural Product Chemistry

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, similar compounds have been studied for their inhibitory activity on acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine in the nervous system .

Future Directions

The future directions for research on similar compounds often involve further investigation of their biological activities and potential applications in drug development .

properties

IUPAC Name

dimethyl 4,6-dioxo-5-phenyl-3a,6a-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-3,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O7/c1-22-13(20)15(14(21)23-2)9-10(24-16-15)12(19)17(11(9)18)8-6-4-3-5-7-8/h3-7,9-10,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDXPHDEIXPHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C2C(C(=O)N(C2=O)C3=CC=CC=C3)ON1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 4,6-dioxo-5-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate

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